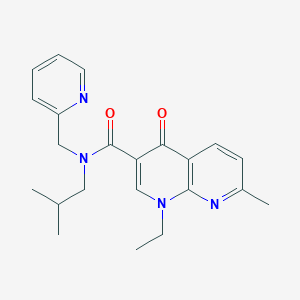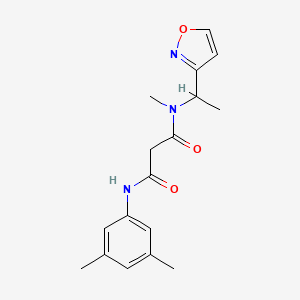
1-ethyl-N-isobutyl-7-methyl-4-oxo-N-(pyridin-2-ylmethyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide
Vue d'ensemble
Description
1-ethyl-N-isobutyl-7-methyl-4-oxo-N-(pyridin-2-ylmethyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide is a useful research compound. Its molecular formula is C22H26N4O2 and its molecular weight is 378.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 378.20557608 g/mol and the complexity rating of the compound is 603. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthetic Pathways and Structural Analysis
Synthesis and Antibacterial Activity : One study discusses the synthesis of analogues to the specified compound, focusing on their antibacterial activities. Compounds with modifications at certain positions have shown more activity than enoxacin, indicating their potential in medical applications (Egawa et al., 1984)[https://consensus.app/papers/acids-agents-synthesis-activity-egawa/31634d5a886e571f8635ecbe8172b916/?utm_source=chatgpt].
Structural Modification and Derivatives : Another research explores the synthesis of substituted pyrimido[4,5-b] and [5,4-c]-[1,8]naphthyridines from the precursor compound, highlighting its versatility in creating new heterocyclic compounds with possible pharmaceutical relevance (Plisson & Chenault, 2001)[https://consensus.app/papers/synthesis-substituted-pyrimido45b-54c18naphthyridines-plisson/fabb187cc70451a79e994f9a433617e7/?utm_source=chatgpt].
Chemiluminescence Derivatization for HPLC : A study explored the use of derivatization agents for carboxylic acids in high-performance liquid chromatography (HPLC) with electrogenerated chemiluminescence detection, indicating a potential application in analytical chemistry (Morita & Konishi, 2002)[https://consensus.app/papers/electrogenerated-chemiluminescence-derivatization-morita/7cb74c11966558189e6bb756248cd5d4/?utm_source=chatgpt].
Metal-Organic Frameworks (MOFs) : Research on carboxylate-assisted ethylamide metal–organic frameworks showcases the compound's role in the synthesis of MOFs, which are of great interest for their porosity and potential applications in gas storage, separation technologies, and catalysis (Sun et al., 2012)[https://consensus.app/papers/carboxylateassisted-acylamide-frameworks-synthesis-sun/e9b5a10f7d2f5ac7bdac5bda8d8db470/?utm_source=chatgpt].
Luminescence and Multi-Stimuli-Responsive Properties : A study on pyridyl substituted benzamides, derived from structures similar to the target compound, demonstrated aggregation-enhanced emission (AEE) and multi-stimuli-responsive properties, suggesting applications in materials science (Srivastava et al., 2017)[https://consensus.app/papers/pyridyl-substituted-srivastava/bb6c401a1f485439be0d07d641e9e5b7/?utm_source=chatgpt].
Propriétés
IUPAC Name |
1-ethyl-7-methyl-N-(2-methylpropyl)-4-oxo-N-(pyridin-2-ylmethyl)-1,8-naphthyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O2/c1-5-25-14-19(20(27)18-10-9-16(4)24-21(18)25)22(28)26(12-15(2)3)13-17-8-6-7-11-23-17/h6-11,14-15H,5,12-13H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HILCMASQMAGELA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)N(CC3=CC=CC=N3)CC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[3-cyano-4-(4-hydroxy-3-methoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]thio}-N-cyclohexylacetamide](/img/structure/B4066531.png)
![4-Bromophenyl (16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)acetate (non-preferred name)](/img/structure/B4066546.png)
![2,2-dimethyl-N-({4-[2-nitro-4-(trifluoromethyl)phenyl]-1-piperazinyl}carbonothioyl)propanamide](/img/structure/B4066548.png)
![N~1~-[4-(acetylamino)phenyl]-N~2~-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexylglycinamide](/img/structure/B4066549.png)
![N-{[2-(2,3-difluoro-4-methylphenoxy)-3-pyridinyl]methyl}-2-pyridinecarboxamide](/img/structure/B4066553.png)
![2-[(1-naphthylmethyl)thio]-4-oxo-3-azaspiro[5.5]undec-1-ene-1,5-dicarbonitrile](/img/structure/B4066557.png)
![1-[(1S,6R)-3,9-diazabicyclo[4.2.1]nonan-3-yl]-2-(3,5-dihydro-2H-1,4-benzoxazepin-4-yl)ethanone](/img/structure/B4066563.png)
![3-{2-[2-(4-methylpentyl)-4-morpholinyl]-2-oxoethyl}-1,2,3-oxadiazol-3-ium-5-olate](/img/structure/B4066573.png)
![2-methoxy-N-{3-[(pyrrolidin-1-ylacetyl)amino]phenyl}benzamide](/img/structure/B4066584.png)
![1-(BUTAN-2-YL)-3-HYDROXY-4-METHYL-1H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE](/img/structure/B4066591.png)

![4-tert-butylphenyl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanoate](/img/structure/B4066602.png)
![5-[(2-methoxyphenoxy)methyl]-N-(1-phenylethyl)furan-2-carboxamide](/img/structure/B4066622.png)
![6-({2-[(4-chloro-2,5-dimethoxyphenyl)amino]-2-oxoethyl}thio)-5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B4066639.png)
